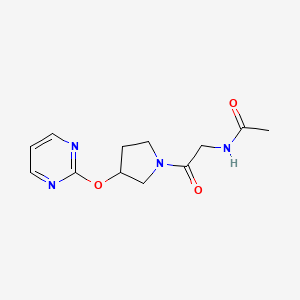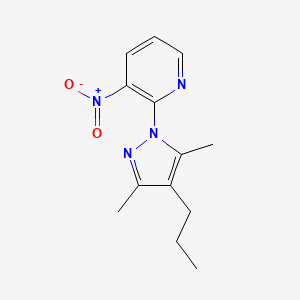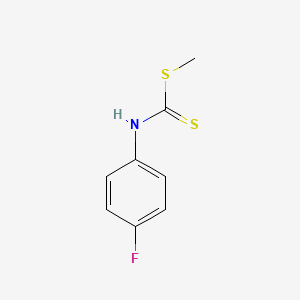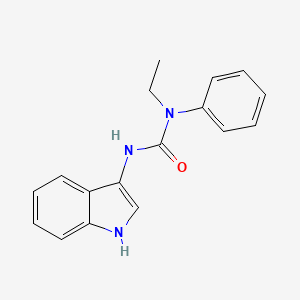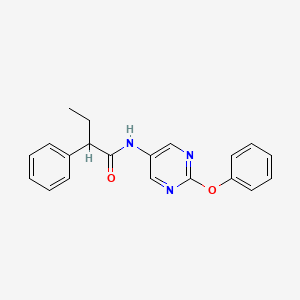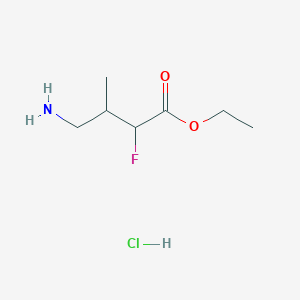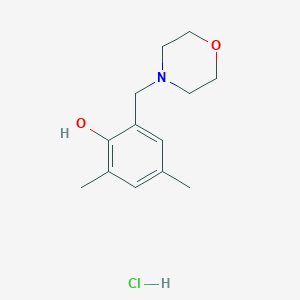
2,4-Dimethyl-6-(morpholinomethyl)benzenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2,4-Dimethyl-6-(morpholinomethyl)benzenol hydrochloride is C13H20ClNO2 . The molecular weight is 257.76 . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular formula is C13H20ClNO2 and the molecular weight is 257.76 .Wissenschaftliche Forschungsanwendungen
Diastereoselective Reactions and Synthesis
Research has explored the diastereoselective reactions involving morpholine derivatives, leading to the synthesis of complex organic compounds. For instance, reactions of trichloro(trifluoro)-nitrobutenes with morpholinoalkenes in specific solvents produce cyclic nitronates. These cyclic nitronates can undergo further transformations, yielding nitroketones upon hydrolysis, showcasing a pathway to synthesize structurally complex molecules (Korotaev et al., 2011). Similarly, the synthesis of morpholine derivatives has been shown to facilitate the formation of palladium(II) and mercury(II) complexes, indicative of morpholine's versatility in organometallic chemistry (Singh et al., 2000).
Asymmetric Synthesis
Morpholine derivatives have been employed in asymmetric synthesis, producing enantiopure compounds with potential pharmaceutical applications. An example is the asymmetric synthesis of dimethyl-2-(3-fluorinephenyl)-morpholinol hydrochlorides, which demonstrates the utility of morpholine derivatives in creating chiral molecules (Qiu-yan, 2013).
Catalysis
Morpholine derivatives have found applications in catalysis, particularly in facilitating oxygen atom transfer and oxidation reactions. Dioxidomolybdenum(VI) complexes with morpholine-based ligands have been synthesized and shown to catalyze oxygen atom transfer between organic compounds and also catalyze the oxidation of pyrogallol, mimicking the function of certain enzymes (Maurya et al., 2016).
Supramolecular Chemistry
Morpholine derivatives contribute to the self-assembly of supramolecular structures. Nickel and zinc complexes with morpholine and Schiff base ligands have been synthesized, forming one- and two-dimensional supramolecular networks through hydrogen bonding (Chen et al., 2009). This illustrates the role of morpholine derivatives in constructing complex molecular architectures with potential applications in materials science and nanotechnology.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSQCSOJSJTDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
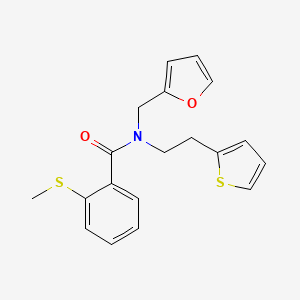

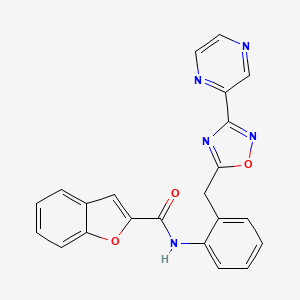
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)
![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)
